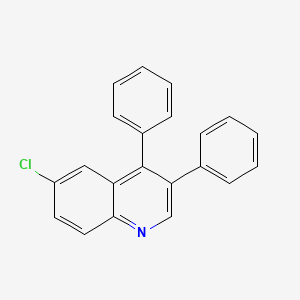

6-Chloro-3,4-diphenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61554-25-4 |

|---|---|

Molecular Formula |

C21H14ClN |

Molecular Weight |

315.8 g/mol |

IUPAC Name |

6-chloro-3,4-diphenylquinoline |

InChI |

InChI=1S/C21H14ClN/c22-17-11-12-20-18(13-17)21(16-9-5-2-6-10-16)19(14-23-20)15-7-3-1-4-8-15/h1-14H |

InChI Key |

RWNXAALCIYCPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 6 Chloro 3,4 Diphenylquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-Chloro-3,4-diphenylquinoline, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum of a related compound, 6-Chloro-2,4-diphenylquinoline, the signals for the aromatic protons typically appear in the downfield region between 7.47 and 8.20 ppm. rsc.org The spectrum would be complex due to the multiple phenyl groups and the quinoline (B57606) core. Protons on the quinoline ring system can be distinguished from those on the phenyl substituents, and their specific chemical shifts and coupling constants (J-values) allow for precise assignment to their positions on the rings. For instance, a doublet of doublets might be observed for the proton at the 7-position, showing coupling to the protons at the 5- and 8-positions. rsc.org

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), complements the ¹H NMR data by revealing the number and electronic environment of all carbon atoms. mdpi.com The spectrum would show distinct signals for the quaternary carbons (those without attached protons), such as the carbons at the 3, 4, and 6 positions and the points of attachment for the phenyl groups, which would be absent in a DEPT-135 spectrum. mdpi.com The remaining signals would correspond to the protonated carbons of the aromatic rings.

Table 1: Representative ¹H NMR Data for a 6-Chloro-diphenylquinoline Analogue

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.17-8.20 | m (multiplet) | Quinoline & Phenyl Protons |

| 7.87 | d (doublet) | Quinoline H-5 |

| 7.85 | s (singlet) | Quinoline H-3 |

| 7.68 | dd (doublet of doublets) | Quinoline H-7 |

| 7.53-7.60 | m (multiplet) | Phenyl Protons |

| 7.47-7.50 | m (multiplet) | Phenyl Protons |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound and its analogues displays several characteristic absorption bands.

The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹. rsc.org The stretching vibrations of the C=C and C=N bonds within the quinoline and phenyl rings are observed in the 1480-1620 cm⁻¹ region. rsc.org The C-Cl stretching vibration is generally found in the fingerprint region, at lower wavenumbers, often between 760-505 cm⁻¹. dergipark.org.tr

Table 2: Key FT-IR Vibrational Frequencies for 6-Chloro-diphenylquinoline Analogues

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3056 | Stretching | Aromatic C-H |

| ~1587 | Stretching | Aromatic C=C / C=N |

| ~1481 | Stretching | Aromatic C=C |

| ~823 | Out-of-plane bending | Aromatic C-H |

| Below 800 | Stretching | C-Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Due to its extensive π-conjugated system, which includes the quinoline core and two phenyl rings, this compound is expected to exhibit strong absorption bands in the UV region. These absorptions correspond primarily to π → π* electronic transitions. The chlorine substituent can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent quinoline. dergipark.org.tr Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to model and interpret the electronic absorption spectra of such compounds. dergipark.org.tr

Table 3: Expected UV-Vis Absorption Data for Chloroquinoline Derivatives

| Absorption Maximum (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-350 nm | π → π* | Diphenylquinoline conjugated system |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₂₁H₁₄ClN), the calculated molecular weight is approximately 315.8 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 315. rsc.org A key feature for chlorine-containing compounds is the presence of an isotopic peak at [M+2]⁺, corresponding to the presence of the ³⁷Cl isotope. The intensity of the [M+2]⁺ peak is approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. mdpi.com The fragmentation pattern of quinolines is often complex but can involve the loss of the chlorine atom or the phenyl substituents. rsc.orgresearchgate.net

Table 4: Mass Spectrometry Data for a 6-Chloro-diphenylquinoline Analogue

| m/z | Ion | Significance |

|---|---|---|

| 317 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 315 | [M]⁺ | Molecular ion |

| 280 | [M-Cl]⁺ | Fragment from loss of chlorine |

X-ray Crystallography for Absolute Structure Determination

While the specific crystal structure for this compound is not detailed in the provided sources, data from a closely related analogue, 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, illustrates the type of information obtained. nih.gov Such analyses typically reveal that the phenyl rings are twisted out of the plane of the quinoline core. For the analogue, the quinoline ring system makes dihedral angles of 56.30° and 7.93° with its adjacent phenyl and benzene (B151609) rings, respectively. nih.gov This non-planar conformation is a result of steric hindrance between the bulky substituents. The crystal packing can be stabilized by intermolecular interactions such as C-H···π and π-π stacking. nih.gov

Table 5: Representative Crystallographic Data for a 6-Chloro-diarylquinoline Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5922 |

| b (Å) | 8.2883 |

| c (Å) | 19.1885 |

| β (°) | 92.988 |

Advanced Spectroscopic Techniques for Elucidating Conjugated Systems

The extensive π-conjugated system of this compound imparts specific electronic and photophysical properties that can be investigated using advanced spectroscopic techniques. The change of π-conjugated systems, often induced by chemical reactions, can lead to distinct alterations in spectroscopic signals. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all the ¹H and ¹³C signals, especially in complex molecules with many overlapping aromatic signals.

Furthermore, fluorescence spectroscopy can be used to study the emission properties of the molecule. Extended π-conjugated systems, like that in styrylquinoline derivatives, often exhibit fluorescence. nih.gov The study of absorption and emission properties provides insights into the molecule's potential applications in materials science, such as in organic light-emitting diodes (OLEDs). Quantum chemical calculations are frequently used to support experimental findings and predict the electronic and optical properties of these complex conjugated systems. nih.gov

Computational and Theoretical Studies on 6 Chloro 3,4 Diphenylquinoline Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), is a common choice for optimizing molecular geometry and analyzing electronic features.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding the interactions of small molecules with biological targets. For other quinoline derivatives, these methods have been used to predict binding affinities and conformations within the active sites of proteins, such as kinases.

For 6-chloro-3,4-diphenylquinoline, molecular docking studies would be a primary step in identifying potential biological targets. This would be followed by MD simulations to assess the stability of the ligand-protein complex over time. These simulations provide insights into the conformational changes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. Such studies are crucial for the rational design of new therapeutic agents.

In Silico Approaches for Structure-Property Relationships and Predictive Modeling

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of new chemical entities. These predictive models are essential in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, in silico tools could be used to predict properties such as solubility, lipophilicity (logP), and potential for metabolism by cytochrome P450 enzymes. Machine learning and deep learning models, trained on large datasets of known compounds, are increasingly being used for these predictions. Such models can also identify potential toxicophores, or fragments of the molecule that may be associated with toxicity.

Prediction of Reactivity Parameters and Energetic Profiles

The prediction of reactivity parameters and energetic profiles is a key application of computational chemistry. For quinoline derivatives, DFT calculations are used to determine global reactivity descriptors. These parameters provide a quantitative measure of the chemical reactivity and stability of the molecule.

For this compound, these calculations would provide valuable information on its kinetic and thermodynamic stability. The energetic profiles of potential reactions, such as nucleophilic or electrophilic attack, could be mapped out to understand the most likely reaction pathways. This information is critical for designing synthetic routes and for understanding the molecule's behavior in different chemical environments.

Derivatization Strategies and Chemical Transformations of 6 Chloro 3,4 Diphenylquinoline

Functionalization of the Quinoline (B57606) Ring System

The functionalization of the quinoline ring is a key strategy for modifying its chemical and biological properties. For 6-Chloro-3,4-diphenylquinoline, this could involve electrophilic substitution reactions or metal-catalyzed C-H functionalization.

Electrophilic aromatic substitution reactions on the quinoline nucleus are influenced by the existing substituents. The chloro group at the 6-position is a deactivating, ortho-, para-directing group, while the electron-withdrawing nature of the quinoline nitrogen generally directs electrophiles to the benzene (B151609) ring portion (positions 5, 6, 7, and 8). Given the presence of the chloro group at position 6, further electrophilic substitution would likely be directed to the 5 and 7-positions. Potential electrophilic substitution reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the reactivity would be diminished by the chloro-substituent.

Transition metal-catalyzed C-H activation is a more modern and versatile approach for the functionalization of quinoline rings, offering high regioselectivity. researchgate.netrsc.org This methodology could potentially be applied to this compound to introduce alkyl, aryl, or other functional groups at specific positions of the quinoline core.

Table 1: Potential Functionalization Reactions of the Quinoline Ring System

| Reaction Type | Potential Reagents | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | 5 or 7-position |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 5 or 7-position |

| Sulfonation | Fuming H₂SO₄ | 5 or 7-position |

| C-H Arylation | Aryl halides, Palladium catalyst | Various positions possible |

Introduction of Diverse Substituents at Specific Positions

The introduction of diverse substituents on the this compound scaffold can be achieved either through the derivatization of the existing chloro group or by employing synthetic strategies that utilize differently substituted precursors.

The chlorine atom at the 6-position represents a key site for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates. Such transformations would yield a library of derivatives with varied electronic and steric properties.

Alternatively, a divergent synthetic approach can be employed where analogues of this compound are prepared from appropriately substituted anilines. For instance, the use of a 4-bromoaniline (B143363) instead of a 4-chloroaniline (B138754) in the initial synthesis would yield the corresponding 6-bromo-3,4-diphenylquinoline. This strategy allows for the introduction of various substituents on the benzenoid ring of the quinoline system.

Modification of Peripheral Phenyl Groups

The two phenyl groups at the 3- and 4-positions of the quinoline ring offer additional sites for chemical modification. Standard electrophilic aromatic substitution reactions could be employed to functionalize these phenyl rings. The orientation of the substitution on the phenyl rings would be governed by the directing effects of the substituents already present on them, should they be pre-functionalized.

For instance, nitration or halogenation of the peripheral phenyl groups could be achieved using standard conditions. The reactivity of these phenyl rings towards electrophilic substitution would be influenced by their electronic connection to the quinoline core.

Table 2: Potential Modifications of Peripheral Phenyl Groups

| Reaction Type | Potential Reagents | Potential Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | Introduction of halogen atoms |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of acyl groups |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Introduction of alkyl groups |

Regioselective Functionalization Approaches

Achieving regioselective functionalization is crucial for the targeted synthesis of specific derivatives of this compound. This can be accomplished through several strategies, including directed ortho-metalation (DoM) and the use of pre-functionalized starting materials.

Directed ortho-metalation could potentially be used to functionalize the positions ortho to existing directing groups. For example, if a suitable directing group were installed on one of the phenyl rings, lithiation followed by quenching with an electrophile could lead to regioselective substitution.

Furthermore, the inherent reactivity differences of the various positions on the quinoline ring can be exploited. For instance, the C-2 and C-4 positions of the quinoline ring are generally more susceptible to nucleophilic attack, especially when the nitrogen is quaternized. While the 4-position is blocked by a phenyl group in the title compound, the 2-position could potentially be a site for certain transformations.

Structure Activity Relationship Sar Methodologies and Design Principles for 6 Chloro 3,4 Diphenylquinoline Analogues

Systematic Design and Synthesis of Structurally Modified Analogues

The foundation of any SAR study is the rational design and synthesis of a library of structurally related analogues. For the 6-chloro-3,4-diphenylquinoline scaffold, this involves targeted modifications at several key positions to probe the chemical space around the core molecule. The design strategy often focuses on altering steric, electronic, and hydrophobic properties to optimize interactions with a biological target.

Common synthetic approaches for quinoline (B57606) derivatives involve multi-step reactions, often beginning with the construction of the core quinoline ring system, followed by diversification. For instance, the synthesis of analogues could involve classical methods like the Combes quinoline synthesis or modern techniques utilizing microwave or ultrasound assistance to improve efficiency. Modifications can be introduced at three primary locations: the quinoline core, the C3-phenyl ring, and the C4-phenyl ring.

Key synthetic strategies include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions of the two phenyl rings. This is a common strategy to explore electronic and steric effects on activity. For example, studies on related 2-arylquinolines have shown that C-6 substituted derivatives display significant cytotoxic activities against various cancer cell lines.

Modification of the Quinoline Core: Altering or adding functional groups to the benzo part of the quinoline ring, beyond the existing C6-chloro group. This could involve introducing flexible alkylamino side chains or alkoxy groups at other positions, which has been shown to enhance antiproliferative activity in some quinoline series.

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems to investigate the importance of the phenyl groups for activity and to modulate physicochemical properties.

The following table outlines potential modifications to the this compound scaffold for use in SAR studies.

| Modification Site | Type of Modification | Rationale |

| C3- and C4-Phenyl Rings | Halogens (F, Br, I) | Modulate electronic properties and lipophilicity; potential for halogen bonding. |

| Alkyl/Alkoxy Groups (CH₃, OCH₃) | Alter steric bulk and electron-donating properties. | |

| Nitro Group (NO₂) | Introduce a strong electron-withdrawing group. | |

| Amino/Amide Groups (NH₂, NHCOR) | Introduce hydrogen bonding capabilities. | |

| Quinoline Core (Positions other than C6) | Hydroxyl/Alkoxy Groups | Enhance solubility and introduce hydrogen bonding sites. |

| Amino Side Chains | Improve water solubility and potentially introduce new binding interactions. | |

| Core Scaffold | Phenyl Ring Replacement | Substitute one or both phenyl rings with pyridyl, thienyl, or other heterocycles to probe aromatic requirements. |

Methodologies for Investigating Structure-Dependent Molecular Recognition and Binding Affinities

Once analogues are synthesized, various methodologies are employed to understand how structural changes affect their interaction with biological targets. These techniques range from biophysical methods that directly measure binding to computational approaches that model these interactions.

Determining the binding affinity of a ligand for its protein target is a critical step in drug discovery. It quantifies the strength of the interaction and is a key parameter for optimizing lead compounds. Several biophysical techniques are commonly used to study these interactions.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding constant (K_b), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), as well as the stoichiometry of the binding. This level of detail helps to understand the driving forces behind the interaction (e.g., whether it is enthalpy-driven or entropy-driven).

Mass Spectrometry (MS): In recent years, MS-based techniques have become powerful tools for studying non-covalent protein-ligand interactions. Under appropriate conditions, the intact protein-ligand complex can be observed, confirming the binding and providing information on stoichiometry. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal conformational changes in the protein upon ligand binding.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target. Docking simulations calculate a binding score that estimates the binding affinity, allowing for the rapid virtual screening of many analogues. The resulting models provide valuable hypotheses about specific interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding.

SAR analysis focuses on correlating specific structural features with biological activity. By comparing the binding affinities or functional activities of a series of analogues, researchers can deduce the influence of different substituents at various positions.

For quinoline-based compounds, the nature and position of substituents can dramatically alter activity. For instance, in a study of 6-chloro-2-arylvinylquinolines, substituting the aryl ring with different groups significantly impacted antiplasmodial activity. A 4-fluoro substituent on the benzene (B151609) ring resulted in the most active compound in the series, demonstrating a 14-fold increase in potency compared to the unsubstituted analogue. Conversely, moving a nitro group from the para to the ortho or meta position led to decreased activity.

These effects arise from a combination of factors:

Electronic Effects: Electron-withdrawing groups (like -NO₂ or -CF₃) and electron-donating groups (like -OCH₃ or -CH₃) alter the electron density of the aromatic rings, which can influence interactions such as pi-pi stacking or cation-pi interactions with the protein target.

Steric Effects: The size and shape of a substituent determine how well the ligand fits into the binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, while in other cases, they might be necessary to fill a hydrophobic pocket.

The table below summarizes hypothetical outcomes based on typical substituent effects observed in related quinoline scaffolds.

| Substituent at Phenyl Ring (para-position) | Expected Effect on Interaction | Rationale based on Analogous Series |

| -H (Unsubstituted) | Baseline Activity | Reference compound for comparison. |

| -F (Fluoro) | Potentially Increased Activity | Small, electronegative atom can enhance binding through favorable electronic interactions without adding significant bulk. |

| -NO₂ (Nitro) | Potentially Increased Activity | Strong electron-withdrawing group, may enhance pi-stacking or other electronic interactions. |

| -OCH₃ (Methoxy) | Potentially Decreased Activity | Electron-donating group, may be less favorable than withdrawing groups in some contexts; adds some steric bulk. |

Photophysical Studies and Advanced Materials Research Involving 6 Chloro 3,4 Diphenylquinoline

Emission Properties and Chromophore Design for Optoelectronic Applications

Polyarylquinolines are recognized as effective emitting chromophores because of their intrinsic fluorescent capabilities. mdpi.comresearchgate.net The fundamental structure of 6-Chloro-3,4-diphenylquinoline, featuring a quinoline (B57606) core with phenyl groups, establishes it as a donor-π-acceptor system, which is a common design for fluorescent materials. The electron-deficient quinoline ring acts as the acceptor, while the phenyl substituents can serve as donors.

The emission properties of such compounds are highly dependent on their substituent groups. For instance, in related 4,6,8-triarylquinoline derivatives, the presence of electron-donating groups like a methoxyphenyl group can lead to a red-shift in the emission wavelength. mdpi.com Conversely, the chloro group at the 6-position in this compound is electron-withdrawing, which would be expected to influence the electron density of the quinoline ring and, consequently, its emission characteristics. The interaction between the substituents and the quinoline core dictates the intramolecular charge transfer (ICT) character, which in turn governs the fluorescence quantum yields and emission wavelengths. The phenyl groups contribute to the π-electron delocalization, which is crucial for achieving desired emission maxima. researchgate.net

The photophysical properties are also sensitive to the solvent environment. Studies on similar quinoline derivatives have shown that changes in solvent polarity can significantly enhance emission intensity and shift wavelengths, indicating the influence of solvent-solute interactions on the electronic states of the molecule. mdpi.com

Research into Applications in Organic Light-Emitting Diodes (OLEDs)

The inherent photo- and electroluminescent properties of polysubstituted quinolines make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net As fluorescent emitters, compounds like this compound could function as the emissive layer in an OLED device. The color of the emitted light is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be tuned by modifying the molecular structure.

The design of the this compound scaffold is relevant for OLED applications. The bulky phenyl groups can influence the solid-state packing of the molecules, which is a critical factor in preventing aggregation-caused quenching (ACQ) and maintaining high emission efficiency in thin films. The thermal stability of the material, another key requirement for OLEDs, is often robust in polyaromatic systems. Research on other organic semiconductors has demonstrated that the choice of solubilizing or substituent groups has a profound effect on the material's performance in electronic devices, a principle that applies directly to the design of quinoline-based emitters. nih.govresearchgate.net

Investigation in Photovoltaic Systems and Charge Transport Properties

In the context of organic electronics, including photovoltaics, the charge transport properties of a material are paramount. nih.gov For a compound like this compound to be effective in such applications, it must exhibit efficient transport of electrons or holes. Organic semiconductors with large, fused aromatic systems are often investigated for these properties.

The charge transport characteristics are intrinsically linked to the molecular structure and the intermolecular interactions in the solid state. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and ionization potential of such compounds. nih.govdergipark.org.tr These calculations help in understanding the charge injection and transport capabilities. For quinoline derivatives, substitutions significantly alter the reactive and electronic nature of the core moiety. dergipark.org.tr

The stacking behavior of the molecules, such as π-π stacking, is crucial for efficient charge hopping between adjacent molecules. nih.gov The phenyl groups in this compound would play a significant role in defining the molecular packing arrangement. Studies on other organic semiconductors have shown that even subtle changes, such as using linear versus branched side chains, can dramatically alter molecular packing and result in orders-of-magnitude differences in charge carrier mobility. researchgate.net Therefore, controlling the solid-state morphology through molecular design is a key area of investigation for photovoltaic applications.

Tunable Optoelectronic Properties through Structural Modification

A significant advantage of organic materials in optoelectronics is the ability to fine-tune their properties through precise structural modifications. chemrxiv.org The optoelectronic characteristics of the this compound framework can be systematically altered by changing the substituents on the quinoline core or the appended phenyl rings.

This principle is well-documented in research on related quinoline compounds. For example, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., fluoro) onto the aryl substituents can cause predictable shifts in the absorption and emission spectra. mdpi.com

Bathochromic Shift (Red Shift) : Attaching electron-donating groups generally leads to a bathochromic shift in absorption and emission, moving the wavelengths to be longer. This is due to a decrease in the HOMO-LUMO energy gap. mdpi.com

Hypsochromic Shift (Blue Shift) : Conversely, adding strong electron-withdrawing groups can increase the energy gap, resulting in a hypsochromic shift.

This tunability allows for the rational design of materials with specific colors for OLED displays or with absorption spectra tailored to the solar spectrum for photovoltaic applications. chemrxiv.org The table below illustrates how different substituents on a generalized quinoline core can affect photophysical properties, based on findings from related triarylquinoline derivatives. mdpi.com

| Substituent on Aryl Group | Effect on π-electron Delocalization | Expected Impact on Emission Wavelength |

| Phenyl (as in 2a ) | Baseline delocalization | Reference Emission |

| 4-Fluorophenyl (as in 2b ) | Moderately donating | Slight bathochromic (red) shift |

| 4-Methoxyphenyl (as in 2c ) | Strongly donating | Significant bathochromic (red) shift |

Data generalized from the behavior of 4,6,8-triarylquinoline-3-carbaldehyde derivatives 2a, 2b, and 2c. mdpi.com

By strategically applying these principles, derivatives of this compound could be synthesized to target specific optoelectronic performance metrics, making this class of compounds a versatile platform for advanced materials research. chemrxiv.org

Future Research Directions and Challenges in 6 Chloro 3,4 Diphenylquinoline Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of polysubstituted quinolines, such as 6-Chloro-3,4-diphenylquinoline, often relies on classical methods like the Friedländer, Combes, and Doebner-von Miller reactions. However, the increasing demand for complex molecular architectures with high efficiency and sustainability necessitates the development of novel synthetic strategies.

Future research will likely focus on the application of modern synthetic methodologies to construct the this compound core and its derivatives. Transition-metal-catalyzed cross-coupling reactions, C-H bond activation/functionalization, and photocatalytic methods are promising areas. For instance, palladium- or copper-catalyzed Suzuki or Heck couplings could be employed to introduce the phenyl groups at the C3 and C4 positions onto a pre-functionalized 6-chloroquinoline (B1265530) template.

Table 1: Comparison of Potential Synthetic Methodologies for this compound Analogues

| Methodology | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, good functional group tolerance. | Catalyst cost and toxicity, need for pre-functionalized substrates. |

| C-H Activation | Atom economy, step efficiency, direct functionalization of simple precursors. | Regioselectivity control, harsh reaction conditions may be required. |

| Photocatalysis | Mild reaction conditions, use of visible light as a sustainable energy source. | Limited substrate scope, potential for side reactions. |

| Multicomponent Reactions | High bond-forming efficiency, molecular diversity from simple starting materials. | Optimization of reaction conditions for multiple components. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Scalability, potential for localized overheating. |

Advanced Mechanistic Understanding of Quinolone Reactions

A deeper understanding of the reaction mechanisms underpinning the synthesis of this compound is paramount for optimizing existing methods and designing new ones. While the general mechanisms of classical quinoline (B57606) syntheses are known, the specific influence of the chloro and diphenyl substituents on the reaction pathways, intermediates, and transition states warrants further investigation.

For example, in a potential Friedländer-type synthesis, the electronic effect of the chloro group on the starting 2-amino-5-chlorobenzophenone (B30270) and the steric hindrance from the two phenyl groups of the β-diketone precursor would significantly impact the kinetics and thermodynamics of the cyclization step. Detailed kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and isotopic labeling experiments can provide valuable insights into these mechanistic nuances.

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool to elucidate reaction mechanisms at the molecular level. DFT calculations can be used to map potential energy surfaces, identify transition states, and predict the regioselectivity of reactions, thereby guiding experimental efforts.

Exploration of New Research Applications in Emerging Fields

The structural motif of 3,4-diarylquinolines is present in a number of biologically active compounds, suggesting that this compound and its derivatives could be promising candidates for various therapeutic applications. Based on the known activities of related quinolines, future research could explore its potential as an anticancer, antimicrobial, or antiviral agent. dergipark.org.trnih.gov The presence of the chlorine atom and two phenyl groups offers opportunities for tuning the lipophilicity and electronic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profiles.

Beyond medicinal chemistry, the photophysical properties of the this compound scaffold could be investigated for applications in materials science. The extended π-system of the diphenylquinoline core suggests potential for fluorescence and utility in organic light-emitting diodes (OLEDs), molecular sensors, or as a photocatalyst. Research in this area would involve detailed photophysical characterization, including absorption and emission spectroscopy, quantum yield measurements, and excited-state lifetime analysis.

Table 2: Potential Research Applications for this compound Derivatives

| Field | Potential Application | Rationale based on Similar Compounds |

| Medicinal Chemistry | Anticancer agents | Diarylquinolines have shown antiproliferative activity. dergipark.org.tr |

| Antimicrobial agents | Quinolone core is a well-known pharmacophore in antibiotics. | |

| Antiviral agents | Substituted quinolines have been investigated for antiviral properties. nih.gov | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation can lead to desirable photoluminescent properties. |

| Molecular Sensors | The quinoline nitrogen can act as a binding site for analytes. | |

| Photocatalysts | The aromatic system can be tuned to absorb light and facilitate chemical reactions. |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches will be instrumental in accelerating the discovery and development of novel this compound analogues with desired properties. In silico techniques can guide the design of new molecules and predict their activities, thereby reducing the need for extensive and costly trial-and-error synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. mdpi.comsemanticscholar.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis.

Molecular docking simulations can provide insights into the binding modes of these compounds with specific biological targets, such as enzymes or receptors. molbase.comnih.gov This information is crucial for understanding the mechanism of action and for designing molecules with improved potency and selectivity.

Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. nih.govresearchgate.net This can aid in the interpretation of experimental data and provide a deeper understanding of the structure-property relationships. The integration of these computational tools with experimental validation will undoubtedly pave the way for the rational design of next-generation materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-3,4-diphenylquinoline?

- Methodology : A Pd-catalyzed cross-coupling approach is often used. For example, analogous quinoline derivatives (e.g., 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid) are synthesized via Suzuki-Miyaura coupling using arylboronic acids, PdCl₂(PPh₃)₂, and PCy₃ as catalysts in DMF with K₂CO₃ as a base . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to improve yield and selectivity.

- Key Steps :

- Halogenation of the quinoline core at the 6-position.

- Introduction of phenyl groups via coupling reactions.

- Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., analogs like 4k in evidence 19 show mp 223–225°C).

Q. What purification strategies are effective for isolating this compound?

- Chromatographic Methods :

- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).

- Recrystallization from ethanol or methanol to enhance purity .

- Challenges : Low solubility in polar solvents may necessitate mixed-solvent systems.

Advanced Research Questions

Q. How do variations in catalytic systems impact the synthesis of this compound derivatives?

- Catalyst Comparison :

- PdCl₂(PPh₃)₂ vs. Pd(OAc)₂: The former may offer higher stability in DMF, while the latter could improve coupling efficiency under milder conditions .

- Ligand Effects: Bulky ligands (e.g., PCy₃) enhance steric control, reducing side reactions like homocoupling .

- Data-Driven Optimization : Design of Experiments (DoE) to systematically evaluate temperature, catalyst loading, and solvent effects on yield .

Q. What structural features of this compound influence its bioactivity in pharmacological studies?

- Structure-Activity Relationship (SAR) :

- The chloro group at position 6 enhances electron-withdrawing effects, potentially improving binding to targets like serotonin receptors (e.g., 5-HT₃ antagonists) .

- Diaryl substitution (3,4-diphenyl) may increase lipophilicity, impacting membrane permeability and pharmacokinetics.

- Experimental Validation :

- Comparative assays with analogs lacking chloro or phenyl groups to isolate contributions of substituents .

Q. How should researchers address contradictions in spectral data across studies for this compound derivatives?

- Troubleshooting Strategies :

- Reproducibility Checks : Replicate synthesis and characterization under identical conditions.

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation).

- Solvent Artifacts : Ensure NMR spectra are acquired in deuterated solvents free of impurities .

- Case Study : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents, necessitating TGA-DSC analysis .

Methodological Considerations

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- In Silico Approaches :

- Density Functional Theory (DFT) to model transition states and regioselectivity in coupling reactions.

- Molecular docking to explore interactions with biological targets (e.g., enzymes or receptors) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Protocol :

- Accelerated degradation studies (e.g., exposure to heat, light, humidity).

- HPLC monitoring of degradation products over time.

- Key Parameters :

- pH-dependent stability in aqueous buffers.

- Compatibility with excipients in formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.